N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide is a complex organic compound with the molecular formula C20H23I2NO2. This compound is characterized by the presence of a hexyloxy group, two iodine atoms, and a methyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions can occur, particularly involving the iodine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(Hexyloxy)phenyl]glycinamide
- (E)-4-((4-(Hexyloxy)phenyl)diazenyl)-N-phenyl benzamides
- N-[4-(benzyloxy)phenyl]glycinamide
Uniqueness
N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide is unique due to the presence of two iodine atoms and a hexyloxy group, which confer distinct chemical properties and reactivity. These features make it particularly valuable in applications requiring specific interactions with molecular targets or unique chemical behavior .
Eigenschaften
CAS-Nummer |
831217-23-3 |
---|---|
Molekularformel |
C20H23I2NO2 |
Molekulargewicht |
563.2 g/mol |
IUPAC-Name |
N-(4-hexoxyphenyl)-2,5-diiodo-4-methylbenzamide |
InChI |
InChI=1S/C20H23I2NO2/c1-3-4-5-6-11-25-16-9-7-15(8-10-16)23-20(24)17-13-18(21)14(2)12-19(17)22/h7-10,12-13H,3-6,11H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
JUVGJDXEPZGOOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C(=C2)I)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.